9,9-Di-p-tolyl-9H-fluorene

説明

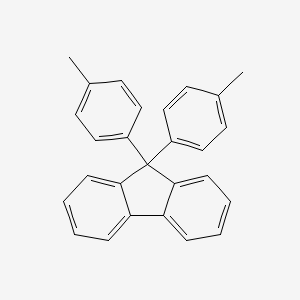

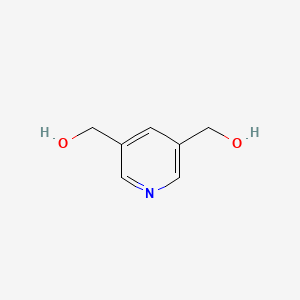

9,9-Di-p-tolyl-9H-fluorene (DTFL) is an organic compound that is commonly studied in the scientific community due to its unique physical and chemical properties. It has a fluorine-centered structure with two N,N-bis(p-tolyl)benzenamine attached to the fluorine . It is electron-rich and is normally used as a hole transporting layer or electron blocking layer in OLED devices .

Synthesis Analysis

The synthesis of this compound involves several steps. All reactions were performed under a nitrogen atmosphere in oven-dried glassware following standard Schlenk techniques . The collected organic phase was dried with sodium sulfate, filtered, and concentrated via rotary evaporation .

Molecular Structure Analysis

The molecular formula of this compound is C27H22 . It has a molecular weight of 346.47 g/mol . The optimized structure of the molecules with no imaginary frequency confirmed the global minima in the potential energy surface .

Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a melting point of 169 degrees Celsius . Its maximum absorption wavelength is 305 nm in CH2Cl2 .

科学的研究の応用

Polymer Synthesis and Surface Coating

- Poly(9,9-dihexylfluorene) layers have been synthesized via Ni(0)-mediated coupling polymerization, providing a method to create covalently grafted layers of conjugated polymer on silicon and quartz substrates. This technique is significant for materials science and surface engineering applications (Jhaveri, Peterson, & Carter, 2009).

Light-Emitting Devices

- Defect-free 9,9-dioctyl-9H-fluorene has been synthesized for use in light-emitting devices, exhibiting minimal green emission attributable to fluorenone formation, enhancing the quality of light emitted from these devices (Cho, Grimsdale, Jones, Watkins, & Holmes, 2007).

Synthesis Techniques

- A novel approach for the synthesis of 9,9-disubstituted fluorenes from 2-iodobiphenyls and α-diazoesters has been developed. This method, involving a tandem palladium-catalyzed C(sp2)-H activation/carbenoid insertion sequence, is important for material synthesis (Ma, Shi, Wu, Ji, & Zhang, 2018).

Chemical Reactions and Transformations

- Research into the diinsertion of fluorenylidene into sulfur-sulfur bonds of diaryl disulfides has been conducted, offering insights into complex chemical reactions and potential applications in synthetic chemistry (Kawamura, Akitomo, Oe, Horie, & Tsukayama, 1997).

Material Properties and Applications

- Studies on the properties of fluorene compounds, including their electronic properties and thermal stability, have been conducted. These investigations have implications for the development of polymers and materials in OLEDs and other applications (Wang Ji-ping, 2011).

Optoelectronic Properties

- Novel fluorene-based copolymers have been synthesized and analyzed for their electrochemical properties, indicating their potential in electrochromic applications and as sensors for metal ions. This research is pivotal for developing new materials for optoelectronic devices (Ibrahimova, Kocak, Önal, & Tuncel, 2013).

Safety and Hazards

作用機序

Target of Action

It’s known that similar compounds are often used in the development of organic light-emitting diodes (oleds) due to their strong fluorescence .

Mode of Action

It’s known that similar compounds interact with their targets by exhibiting strong fluorescence when exposed to certain wavelengths of light . This property is often utilized in the field of optoelectronics.

Biochemical Pathways

In the context of optoelectronics, these types of compounds are often involved in energy transfer processes that result in the emission of light .

Result of Action

Similar compounds are known to exhibit strong fluorescence, which can be utilized in various applications, such as in the development of oleds .

Action Environment

The action, efficacy, and stability of 9,9-Di-p-tolyl-9H-fluorene can be influenced by various environmental factors. For instance, the fluorescence of similar compounds can be affected by the presence of oxygen, temperature, and the specific wavelengths of light to which they are exposed .

特性

IUPAC Name |

9,9-bis(4-methylphenyl)fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22/c1-19-11-15-21(16-12-19)27(22-17-13-20(2)14-18-22)25-9-5-3-7-23(25)24-8-4-6-10-26(24)27/h3-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZDANJGUJGWIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90633427 | |

| Record name | 9,9-Bis(4-methylphenyl)-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54941-50-3 | |

| Record name | 9,9-Bis(4-methylphenyl)-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90633427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[4-[(6,7-Dichlorobenzothiazol-2-yl)azo]phenyl]ethylamino]propanenitrile](/img/structure/B1592451.png)

![(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)boronic acid](/img/structure/B1592454.png)

![[4-(4-Ethylpiperazin-1-yl)phenyl]methanol](/img/structure/B1592458.png)